

An In-depth Technical Guide on the Function of Vanin-1-IN-3

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Compound of Interest

Compound Name: Vanin-1-IN-3

Cat. No.: B12407092

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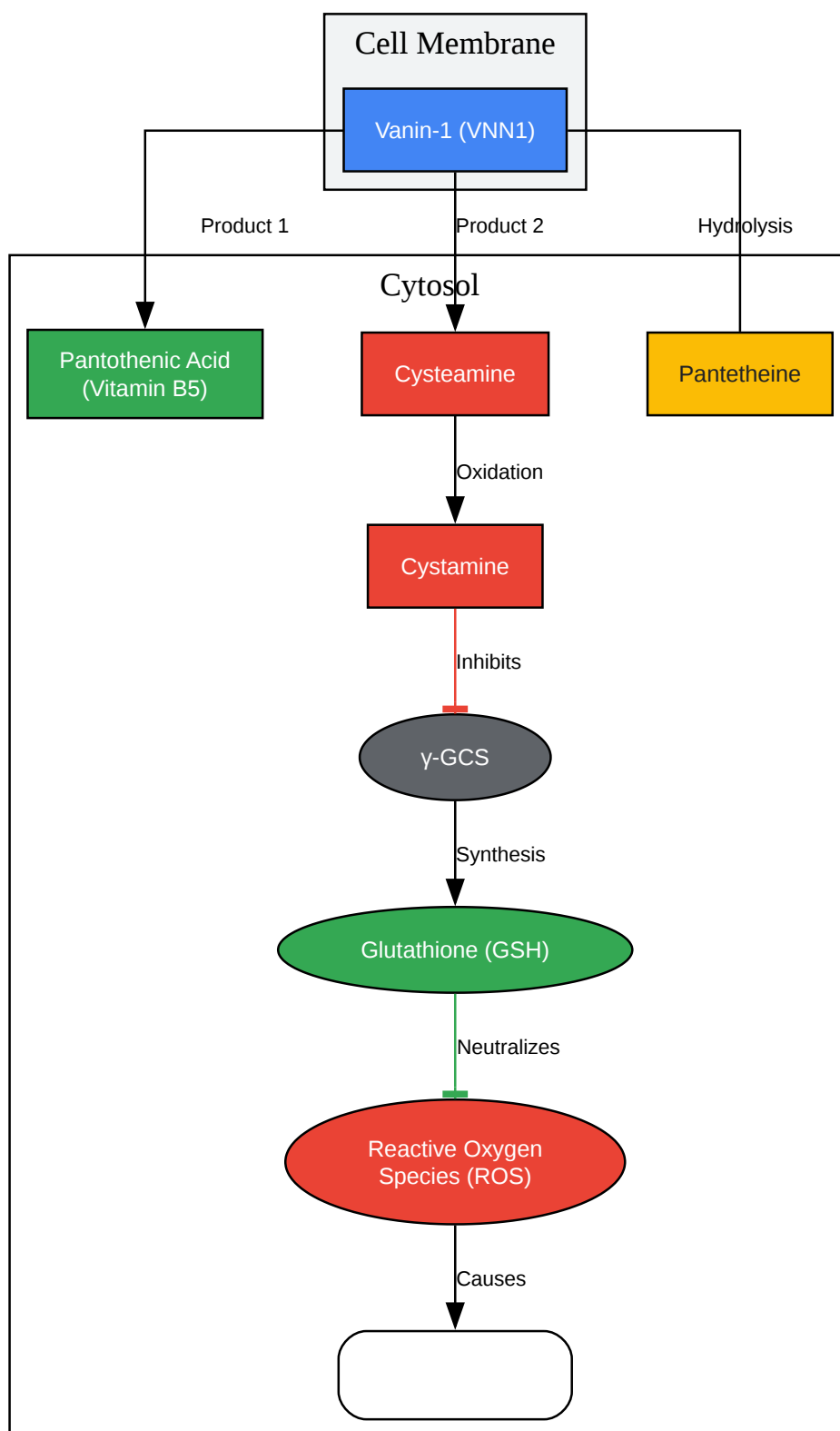
This document provides a comprehensive technical overview of **Vanin-1-IN-3**, a potent and selective inhibitor of the ectoenzyme Vanin-1 (VNN1). It details the underlying mechanism of Vanin-1, the pharmacological profile of the inhibitor, and the experimental methodologies used to characterize its function.

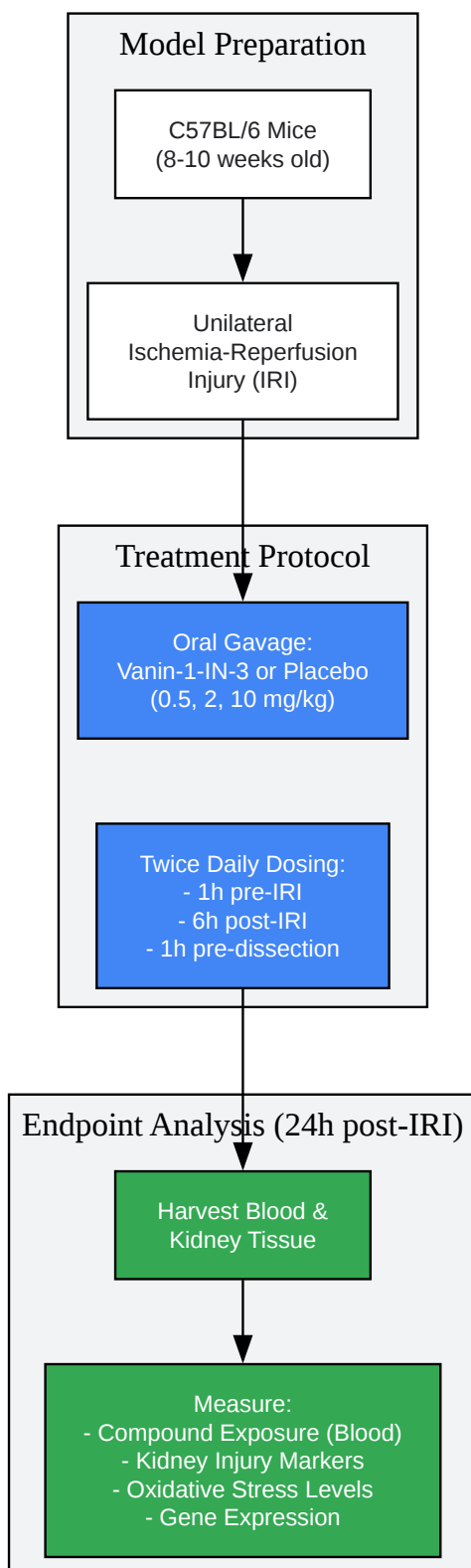
Core Function of Vanin-1

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme belonging to the pantetheinase family.^{[1][2][3]} Its primary enzymatic function is the hydrolysis of pantetheine into two bioactive molecules: pantothenic acid (vitamin B5) and the aminothiols cysteamine.^{[1][4]} Pantothenic acid is an essential precursor for the synthesis of Coenzyme A, a critical cofactor in numerous metabolic pathways, including fatty acid metabolism.

The other product, cysteamine, plays a crucial role in regulating cellular redox homeostasis. In the cytosol, cysteamine is oxidized to its disulfide form, cystamine. Cystamine can inhibit the enzyme γ -glutamylcysteine synthetase (γ GCS), which is the rate-limiting enzyme in the synthesis of glutathione (GSH). By inhibiting γ GCS, the Vanin-1/cysteamine pathway can deplete cellular GSH stores, thereby increasing susceptibility to oxidative stress. Consequently,

Vanin-1 is considered a sensor of oxidative stress and is implicated in the pathophysiology of various inflammatory and metabolic diseases, including inflammatory bowel disease (IBD), kidney injury, and diabetes.





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